6,7-Dihydroneridienon A

Übersicht

Beschreibung

6,7-Dihydroneridienone A is a natural compound isolated from the herbs of Tithonia diversifolia . It belongs to the category of steroids . The compound is a powder in appearance .

Molecular Structure Analysis

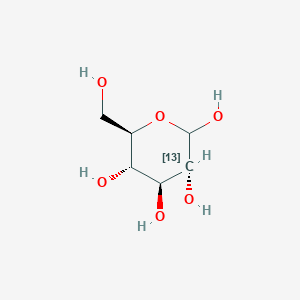

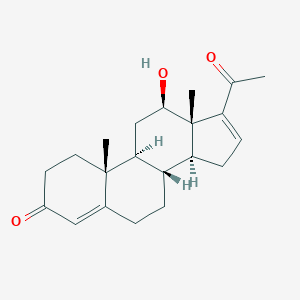

The molecular formula of 6,7-Dihydroneridienone A is C21H28O3 . Its IUPAC name is (8R,9S,10R,12R,13S,14S)-17-acetyl-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta [a]phenanthren-3-one . The molecular weight of the compound is 328.5 g/mol .Physical And Chemical Properties Analysis

6,7-Dihydroneridienone A is a powder . It has a molecular weight of 328.5 g/mol . The compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .Wissenschaftliche Forschungsanwendungen

Natürliche Verbindung

6,7-Dihydroneridienon A ist eine natürliche Verbindung, die aus den Kräutern von Tithonia diversifolia isoliert wurde . Es gehört zur Kategorie anderer natürlicher Verbindungen und hat die Summenformel C21H28O3 .

Chemische Eigenschaften

Die Molekülmasse von this compound beträgt 328,5 . Sein IUPAC-Name ist (8R,9S,10R,12R,13S,14S)-17-Acetyl-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta [a] phenanthren-3-on .

Antileishmaniale Aktivität

This compound zeigt eine bemerkenswerte leishmanizide Aktivität . Es wurde festgestellt, dass es das stärkste Prinzip gegen Promastigoten von Leishmania mexicana ist .

Verfügbarkeit und Verpackung

This compound ist in Mengen von Milligramm bis Gramm erhältlich . Es wird in der Regel in Pulverform geliefert .

Löslichkeit

This compound ist löslich in Chloroform, Dichlormethan, Ethylacetat, DMSO, Aceton usw.

Safety and Hazards

Wirkmechanismus

Target of Action

6,7-Dihydroneridienone A is a natural compound isolated from the herbs of Tithonia diversifolia . It exhibits notable leishmanicidal activity , suggesting that its primary targets are likely the cellular components of the Leishmania species.

Mode of Action

The exact mode of action of 6,7-Dihydroneridienone A is currently unknown due to the lack of comprehensive studies on this compound. Given its leishmanicidal activity , it can be hypothesized that it interacts with key biological targets in Leishmania species, leading to their death or inhibition of growth.

Biochemical Pathways

Considering its leishmanicidal activity , it may interfere with essential biochemical pathways in Leishmania species, leading to their death or growth inhibition.

Result of Action

6,7-Dihydroneridienone A has been found to exhibit potent leishmanicidal activity . This suggests that its action results in the death or growth inhibition of Leishmania species.

Eigenschaften

IUPAC Name |

(8R,9S,10R,12R,13S,14S)-17-acetyl-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)18(15)11-19(24)21(16,17)3/h6,10,15,17-19,24H,4-5,7-9,11H2,1-3H3/t15-,17-,18-,19+,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTDAXWJYRPVTPO-GGLFOPPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CCC2C1(C(CC3C2CCC4=CC(=O)CCC34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80993729 | |

| Record name | 12-Hydroxypregna-4,16-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80993729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72959-46-7 | |

| Record name | Pregna-4,16-diene-3,20-dione, 12-hydroxy-, (12beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072959467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-Hydroxypregna-4,16-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80993729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 6,7-Dihydroneridienone A in the context of leishmaniasis research?

A1: 6,7-Dihydroneridienone A is one of the active compounds isolated from Mexican medicinal plants that has shown promising activity against Leishmania mexicana []. While its specific mechanism of action remains unknown, its discovery highlights the potential of natural products as sources for novel anti-leishmanial drugs. Further research is needed to fully characterize its activity, understand its mechanism, and evaluate its potential for development into a therapeutic agent.

Q2: The research mentions that only pentalinosterol has been synthesized and tested in vivo. Why is in vivo testing important for potential anti-leishmanial compounds like 6,7-Dihydroneridienone A?

A2: While in vitro studies provide valuable initial data on the activity of a compound against the parasite, in vivo testing in animal models is crucial for several reasons []:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.